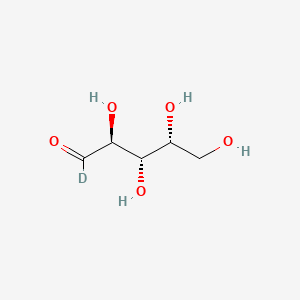
N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide” is a possible metabolite of Xylometazoline . It has a molecular weight of 262.39 and a molecular formula of C16H26N2O .
Synthesis Analysis
The synthesis of similar compounds, such as piperazine derivatives, has been reported in recent literature . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group . Another research describes the synthesis of N,N’-(ethane-1,2-diyl)bis(benzamides) in a simple and facile way with excellent yields using substituted organic acids in dry distilled THF at room temperature .
Molecular Structure Analysis
The molecular structure of “N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide” is represented by the formula C16H26N2O .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds such as 1,1-Dimethylethyl N-(2-amino-2-iminoethyl)carbamate have been reported . It has a density of 1.2±0.1 g/cm3, a molar refractivity of 43.9±0.5 cm3, and a polar surface area of 88 Å2 .
Applications De Recherche Scientifique
Biological Effects of Related Chemical Compounds
Acetamide and Formamide Derivatives : A review by Kennedy (2001) discusses the toxicology and biological effects of acetamide, formamide, and their derivatives. Although it does not specifically mention "N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4," it highlights the importance of studying these compounds' biological responses, which can vary both qualitatively and quantitatively. Such studies help in understanding the usage or proposed usage of these chemicals in various applications, including their environmental toxicology Kennedy, 2001.
Natural Sources and Bioactivities of Analogs : Zhao et al. (2020) reviewed 2,4-Di-tert-butylphenol and its analogs, focusing on natural sources and bioactivities. This study underlines the significance of understanding the toxic secondary metabolites produced by organisms and their potential applications in addressing biological concerns, including toxicity and bioactivity against various organisms Zhao et al., 2020.
Environmental and Health Implications
Herbicide Toxicity Analysis : Research on the herbicide 2,4-D, for example, provides insight into the environmental and health implications of chemical exposure. Such studies, while not directly related to the specific compound , illustrate the broader context of chemical safety and biological effects that are pertinent when considering the applications and implications of any chemical compound in scientific research Zuanazzi et al., 2020.
Safety and Hazards
The safety data sheet for a similar compound, Tris[2-(dimethylamino)ethyl]amine, indicates that it causes severe skin burns and eye damage . Precautionary measures include washing skin thoroughly after handling, wearing protective clothing, and seeking immediate medical attention in case of exposure .
Propriétés
IUPAC Name |
N-(2-amino-1,1,2,2-tetradeuterioethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15(19)18-7-6-17/h8-9H,6-7,10,17H2,1-5H3,(H,18,19)/i6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETWQXPEVKRTDM-KXGHAPEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(=O)NCCN)C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])NC(=O)CC1=C(C=C(C=C1C)C(C)(C)C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Furo[2,3-f][1,2]benzoxazole](/img/structure/B583859.png)

![N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide](/img/structure/B583867.png)


